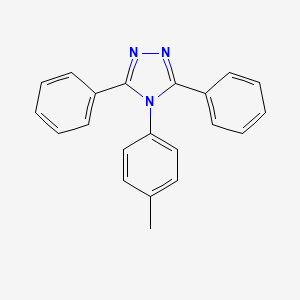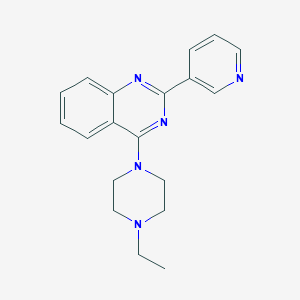
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a phenyl group, and a pent-4-en-2-amine backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine typically involves multiple steps, including the formation of the cyclopropylmethyl group and the attachment of the phenyl and amine groups. One common method involves the use of Grignard reagents, where cyclopropylmethyl magnesium bromide reacts with appropriate precursors to form the desired compound . The reaction conditions often require anhydrous environments and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. This method enhances reaction throughput and improves the space-time yield compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Reaction conditions often involve controlled temperatures, anhydrous environments, and specific catalysts to achieve desired products.
Major Products Formed
Major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopropyl-containing amines and phenyl-substituted amines, such as:
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- 2-(cyclopropylmethyl)-2-acetamidopropanedioic acid
Uniqueness
What sets N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Número CAS |
37092-85-6 |
|---|---|
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine |
InChI |
InChI=1S/C16H23N/c1-13(2)10-16(17-12-15-8-9-15)11-14-6-4-3-5-7-14/h3-7,15-17H,1,8-12H2,2H3 |
Clave InChI |
HFASSIYHMIYPKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(CC1=CC=CC=C1)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)

![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)


